Fundamental Properties and Synthetic Methodologies of (R)-1-(2,4-Difluorophenyl)pentan-1-amine
Fundamental Properties and Synthetic Methodologies of (R)-1-(2,4-Difluorophenyl)pentan-1-amine
Executive Summary In the landscape of modern medicinal chemistry, chiral fluorinated benzylic amines serve as privileged scaffolds for drug discovery. Specifically, (R)-1-(2,4-Difluorophenyl)pentan-1-amine represents a highly specialized building block. The strategic placement of a 2,4-difluorophenyl moiety coupled with a lipophilic pentyl chain and a stereodefined primary amine allows for precise modulation of physicochemical properties, metabolic stability, and target engagement. This whitepaper provides an in-depth technical analysis of its fundamental properties, structural rationale, and field-proven synthetic protocols.
Structural & Physicochemical Profiling
The integration of fluorine into organic molecules fundamentally alters their electronic distribution without imposing significant steric bulk. For (R)-1-(2,4-Difluorophenyl)pentan-1-amine, the physicochemical profile is dictated by the interplay between the electron-withdrawing halogens and the lipophilic alkyl chain.
Quantitative Data Summary
| Property | Value | Rationale / Implication |
| Chemical Formula | C11H15F2N | Core chiral building block for complex API synthesis. |
| Molecular Weight | 199.24 g/mol (Free base)235.70 g/mol (HCl salt) | Low molecular weight maintains high ligand efficiency during downstream structural elaboration. |
| CAS Registry Number | 1864057-31-7 (HCl salt) | Commercially recognized identifier for the 1 [1]. |
| Predicted pKa | ~8.5 - 9.0 | Inductive electron withdrawal by the 2,4-difluorophenyl group lowers basicity compared to standard alkylamines (~10.5), improving membrane permeability. |
| LogP (Estimated) | ~3.2 - 3.6 | The pentyl chain significantly increases lipophilicity, driving deep hydrophobic target engagement. |
| GHS Classification | Irritant (H315, H319, H335) | Requires standard PPE; causes skin, eye, and respiratory irritation according to its 2 [2]. |
Medicinal Chemistry & Target Engagement Rationale
The architectural design of (R)-1-(2,4-Difluorophenyl)pentan-1-amine is not arbitrary. As demonstrated in the optimization of3 [3], replacing anilides with stereodefined benzylic amines fundamentally shifts the Structure-Activity Relationship (SAR).
-
The 2,4-Difluorophenyl Group: The fluorine atoms serve a dual purpose. First, they block oxidative metabolism (CYP450) at the ortho and para positions of the aromatic ring. Second, they act as stereoelectronic anchors, optimally orienting the ring into specific hydrophobic pockets (such as the S1 pocket in aspartyl proteases).
-
The Primary Amine: By lowering the pKa of the amine via the inductive effect of the fluorines, the molecule avoids the hERG-mediated cardiovascular liabilities typically associated with highly basic amines. The amine remains capable of forming critical hydrogen bonds, such as engaging the carbonyl of Gly230 in target proteins [3].
-
The Pentyl Chain: The extended alkyl chain provides a tunable vector to probe deep lipophilic clefts, enhancing overall binding affinity through favorable entropic displacement of water.
Structural rationale and pharmacophore mapping of the compound.
Stereoselective Synthesis Protocol
To guarantee the scientific integrity of the final API, the synthesis of (R)-1-(2,4-Difluorophenyl)pentan-1-amine must be executed with absolute stereocontrol. The industry standard for this transformation is the use of Ellman’s chiral sulfinamide auxiliary . This method provides a self-validating system where diastereomeric intermediates can be isolated, quantified, and purified prior to final deprotection.
Phase 1: Condensation (Imine Formation)
Causality: The formation of the chiral imine requires a potent Lewis acid that also functions as a dehydrating agent to drive the equilibrium forward without racemizing the auxiliary.
-
Charge a flame-dried, argon-purged flask with 2,4-difluorobenzaldehyde (1.0 equiv) and (R)-2-methylpropane-2-sulfinamide (1.05 equiv) in anhydrous THF (0.5 M).
-
Add Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv) dropwise at room temperature.
-
Stir for 12 hours.
-
Self-Validation Check: Monitor reaction progress via LC-MS. The reaction is deemed complete when the aldehyde peak area is <1%.
-
Quench with saturated aqueous NaHCO₃. Filter the resulting suspension through a pad of Celite to remove insoluble titanium dioxide salts. Extract with EtOAc, dry over Na₂SO₄, and concentrate.
Phase 2: Stereoselective Nucleophilic Addition
Causality: The stereochemical outcome is dictated by the transition state. Utilizing a non-chelating solvent (CH₂Cl₂) and cryogenic temperatures enforces an open transition state, directing the Grignard reagent to attack the less sterically hindered face of the sulfinyl imine.
-
Dissolve the crude (R)-sulfinyl imine in anhydrous CH₂Cl₂ (0.2 M) and cool to -48 °C using a dry ice/acetonitrile bath.
-
Slowly add pentylmagnesium bromide (1.5 equiv, 2.0 M in diethyl ether) dropwise to maintain the internal temperature.
-
Stir for 4 hours at -48 °C, then quench meticulously with saturated aqueous NH₄Cl.
-
Self-Validation Check: Isolate the crude sulfinamide and analyze via Chiral HPLC (e.g., Chiralpak AD-H). A diastereomeric ratio (dr) of >95:5 must be confirmed before proceeding. Purify via flash column chromatography if the dr is sub-optimal.
Phase 3: Acidic Cleavage (Deprotection)
Causality: The N-S bond of the sulfinamide must be cleaved without jeopardizing the newly formed benzylic chiral center. Anhydrous acidic conditions in a protic solvent achieve this cleanly.
-
Dissolve the diastereomerically pure sulfinamide in anhydrous MeOH (0.2 M).
-
Add 4M HCl in dioxane (3.0 equiv) and stir at room temperature for 2 hours.
-
Self-Validation Check: Monitor by ¹H NMR. The complete disappearance of the massive tert-butyl singlet (~1.2 ppm) indicates full deprotection.
-
Concentrate the mixture in vacuo, triturate with cold diethyl ether, and filter to yield (R)-1-(2,4-Difluorophenyl)pentan-1-amine hydrochloride as a crystalline solid.
Workflow for the stereoselective synthesis via Ellman's auxiliary.
References
- BLDpharm. "1864057-31-7 | 1-(2,4-Difluorophenyl)pentan-1-amine hydrochloride." BLD Pharm.
- AK Scientific, Inc. "1-(2,4-Difluorophenyl)pentan-1-amine hydrochloride Safety Data Sheet." AKSci.
- PubMed Central (PMC). "Aminomethyl-Derived Beta Secretase (BACE1) Inhibitors: Engaging Gly230 without an Anilide Functionality." National Institutes of Health.
